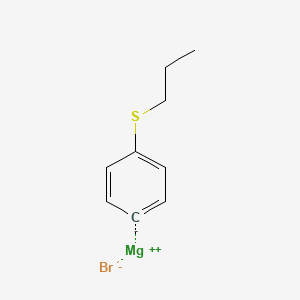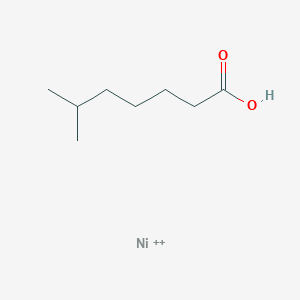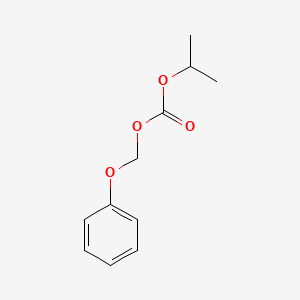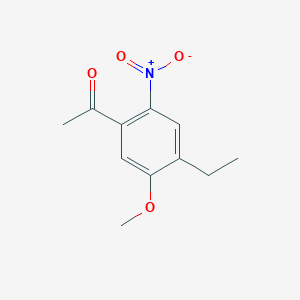
1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C11H13NO4 It is a derivative of acetophenone, featuring a nitro group, an ethyl group, and a methoxy group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-ethyl-5-methoxyacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: 1-(4-Ethyl-5-methoxy-2-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Carboxy-5-methoxy-2-nitrophenyl)ethanone.
Aplicaciones Científicas De Investigación
1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but with an additional methoxy group.
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: Similar structure but with a hydroxy group instead of an ethyl group.
Uniqueness
1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro, methoxy, and ethyl groups provides a distinct set of properties that can be exploited in various applications.
Propiedades
Número CAS |
947691-66-9 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
1-(4-ethyl-5-methoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H13NO4/c1-4-8-5-10(12(14)15)9(7(2)13)6-11(8)16-3/h5-6H,4H2,1-3H3 |
Clave InChI |
LJVXEHAXEWSOKY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1OC)C(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



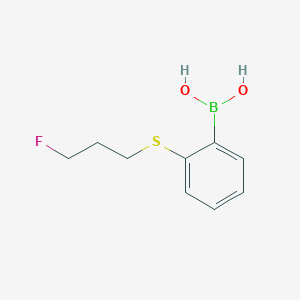
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
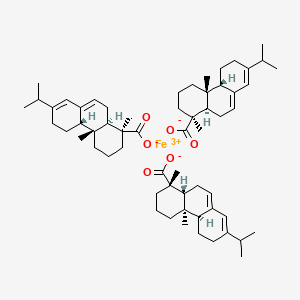
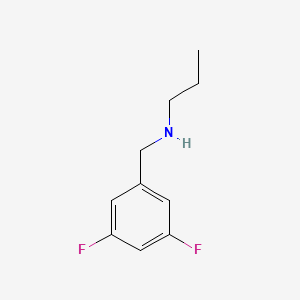
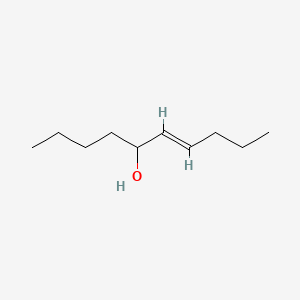
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)

![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
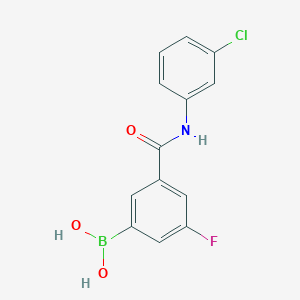
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
